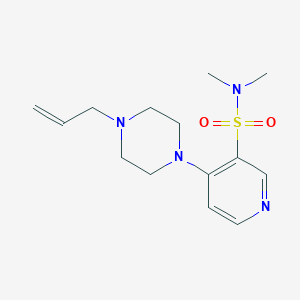![molecular formula C16H15N7OS2 B215407 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, also known as ITSA-1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, specifically in the fields of cancer and neurodegenerative diseases.
作用機序
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a post-translational modification that is required for the proper functioning of many proteins, including those involved in cancer and neurodegenerative diseases. By inhibiting NMT, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide disrupts the myristoylation of these proteins, leading to their dysfunction and degradation.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide induces apoptosis and inhibits cell proliferation by disrupting the myristoylation of proteins involved in cell survival and growth. In neurodegenerative diseases, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide protects neurons from oxidative stress and reduces inflammation by inhibiting the myristoylation of proteins involved in these processes.
実験室実験の利点と制限
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its high potency and specificity for NMT inhibition. However, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. One area of research is the development of more potent and selective NMT inhibitors based on the structure of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. Another area of research is the investigation of the potential of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide in treating other diseases, such as viral infections and autoimmune diseases. Additionally, the development of more efficient synthesis methods for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide could lead to its wider use in scientific research.
合成法
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 3,5-dibromo-2-hydroxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. The final product is obtained after the reaction of the intermediate with acetic anhydride. The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been reported in several scientific journals, and the compound has been synthesized using different methods.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been extensively studied for its potential in treating various diseases, including cancer and neurodegenerative diseases. In cancer research, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation.
特性
製品名 |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
|---|---|
分子式 |
C16H15N7OS2 |
分子量 |
385.5 g/mol |
IUPAC名 |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H15N7OS2/c1-8(2)14-21-23-16(26-14)18-11(24)7-25-15-19-13-12(20-22-15)9-5-3-4-6-10(9)17-13/h3-6,8H,7H2,1-2H3,(H,17,19,22)(H,18,23,24) |
InChIキー |
NJBYUTOWPHROOF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)



![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)
![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)


![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)